(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Overview
Description
The compound contains a bicyclic heptane structure, which is a seven-membered ring. The presence of the “azabicyclo” in the name suggests that one of the members of the ring is a nitrogen atom. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (also known as a Boc group), which is commonly used in organic synthesis as a protecting group for amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic ring system, followed by the introduction of the carboxylic acid and Boc groups. The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The carboxylic acid group can be introduced through various methods, depending on the starting materials and the specific synthetic route chosen.Chemical Reactions Analysis
In terms of reactivity, the carboxylic acid group can participate in various reactions such as esterification, amidation, and reduction. The Boc group can be removed under acidic conditions to reveal the amine, which can then participate in further reactions .Scientific Research Applications
3S-2-t-Bu-2-azaheptane-3-carboxylic acid has been studied for its potential use in various scientific research applications. For example, it has been used in the synthesis of various peptides, including peptide hormones, and other organic compounds. It has also been studied for its potential use in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, it has been studied for its potential use in the synthesis of chiral compounds, which are important in the synthesis of various drugs and other compounds.
Mechanism of Action
The mechanism of action of 3S-2-t-Bu-2-azaheptane-3-carboxylic acid is not fully understood. However, it is believed to involve the formation of a tert-butyl anion, which then reacts with the 2-azaheptane-3-carboxylic acid to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3S-2-t-Bu-2-azaheptane-3-carboxylic acid have not yet been fully studied. However, it is believed to have some potential applications in the synthesis of various compounds, including peptides, pharmaceuticals, and biochemicals. It is also believed to have some potential applications in the synthesis of chiral compounds, which are important in the synthesis of various drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 3S-2-t-Bu-2-azaheptane-3-carboxylic acid in lab experiments include its relative ease of synthesis, its potential use in the synthesis of various compounds, and its potential use in the synthesis of chiral compounds. The main limitation of using this compound in lab experiments is its potential for generating unwanted side products, which can be minimized by carrying out the reaction in an inert atmosphere, such as nitrogen.
Future Directions
The potential future directions for research on 3S-2-t-Bu-2-azaheptane-3-carboxylic acid include further studies on its potential applications in the synthesis of various compounds, including peptides, pharmaceuticals, and biochemicals. Additionally, further studies could be conducted to explore its potential use in the synthesis of chiral compounds, which are important in the synthesis of various drugs and other compounds. Additionally, further studies on its biochemical and physiological effects could be conducted to determine its potential applications in various scientific research applications.
Properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8?,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMSTPTNRJBRG-HACHORDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291775-59-2 | |
Record name | (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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